4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C19H12ClFN4O2S |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
4-chloro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H12ClFN4O2S/c1-10-15(18-23-16(25-27-18)11-4-8-14(21)9-5-11)28-19(22-10)24-17(26)12-2-6-13(20)7-3-12/h2-9H,1H3,(H,22,24,26) |
InChI Key |
IMTQLGUZSPOZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Amidoxime Formation :
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4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride.
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Reaction with hydroxylamine hydrochloride in alkaline conditions yields N-hydroxy-4-fluorobenzimidamide.
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Critical Note : Prolonged reaction times (>2 hours) promote amide byproducts; thus, strict time control is essential.
-
-
Cyclization :
| Entry | Catalyst | Temperature Profile | Yield (%) |
|---|---|---|---|
| 1 | None | 100°C for 11 hours | <5 |
| 2 | L-proline | 70°C → 100°C (11 hours) | 79 |
Thiazole Core Assembly
The 4-methyl-1,3-thiazole ring is constructed via a Hantzsch thiazole synthesis variant.
Reaction Protocol
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Starting Materials :
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α-Bromo-4-methylacetophenone
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Thiourea derivative bearing the pre-synthesized oxadiazole group
-
-
Cyclization :
-
Yield Enhancement :
Coupling of the 4-Chlorobenzamide Group
The final step involves amide bond formation between the thiazole-oxadiazole intermediate and 4-chlorobenzoyl chloride.
Coupling Methods
-
Schotten-Baumann Conditions :
-
Reaction in dichloromethane/water biphasic system with NaOH as a base.
-
Yield: 65–68%.
-
-
Carbodiimide-Mediated Coupling :
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EDCl/HOBt in anhydrous DMF at 0°C → room temperature.
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Yield: 82%.
-
| Method | Solvent | Base/Catalyst | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | CH2Cl2/H2O | NaOH | 68 |
| EDCl/HOBt | DMF | DMAP | 82 |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors demonstrate superior efficiency:
Flow Chemistry Protocol
-
Oxadiazole Cyclization :
-
Thiazole Formation :
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% (C18 column, 70:30 MeOH/H2O)
-
1H-NMR :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole or thiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole and oxadiazole derivatives in anticancer therapy. Compounds similar to 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide have shown promising results against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated better anti-breast cancer efficacy than standard drugs like 5-fluorouracil . The incorporation of oxadiazole moieties has also been linked to enhanced cytotoxicity and selectivity towards cancer cells.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several bacterial strains. Research indicates that thiazole derivatives can effectively combat infections caused by both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the antimicrobial potency .
Anticonvulsant Activity
Thiazole-containing compounds have been investigated for their anticonvulsant properties. Studies suggest that modifications to the thiazole ring can lead to improved efficacy in seizure models. For example, certain thiazole-linked compounds have shown significant protection against seizures in various experimental setups .
Pesticidal Activity
Compounds with thiazole and oxadiazole structures are being explored for their potential use as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for agricultural applications. Research has shown that these compounds can effectively target specific enzymes or receptors in insects, leading to their mortality .
Nonlinear Optical Properties
The compound's structural characteristics suggest potential applications in nonlinear optics. Thiazole derivatives have been studied for their ability to exhibit nonlinear optical properties, making them candidates for use in optoelectronic devices such as sensors and switches .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s oxadiazole-thiazole system distinguishes it from analogs like 8a (thiadiazole-pyridine) or triazole derivatives . Oxadiazoles are known for enhancing metabolic stability and π-π stacking interactions compared to triazoles or pyridines.
Substituent Effects: The 4-fluorophenyl group in the target compound may improve lipophilicity and target binding compared to non-halogenated analogs (e.g., 8a’s phenyl group). Similarly, the chloro-benzamide moiety parallels the difluoro substitution in , which influences electronic properties and solubility.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations:
- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like 8a and 8b .
- ^1^H-NMR : The 4-fluorophenyl group would produce distinct deshielded aromatic protons (similar to 7.3–8.3 ppm in ).
- Mass Spectrometry : High-resolution MS data for analogs (e.g., 8a: m/z 414) suggests the target compound would exhibit a molecular ion consistent with its molecular formula.
Biological Activity
4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of thiazole derivatives and is characterized by its unique structural features, including a chlorobenzamide moiety, a thiazole ring, and an oxadiazole ring. These structural components contribute to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
Molecular Formula: C19H12ClFN4O2S
Molecular Weight: 414.8 g/mol
IUPAC Name: 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
InChI Key: CJTJHTLRTJEVMB-UHFFFAOYSA-N
The biological activity of 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects such as:
- Antibacterial Activity: The compound exhibits significant antibacterial properties against various strains of bacteria by disrupting bacterial enzyme functions.
- Anticancer Activity: It has shown potential in inducing apoptosis in cancer cells through interaction with cell surface receptors or intracellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens. The following table summarizes the findings from various research articles regarding its antibacterial properties:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Antitumor Activity
In vitro studies have indicated that 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide exhibits cytotoxic effects on various cancer cell lines. For instance:
-
Cell Lines Tested:
- KB (human carcinoma)
- HepG2 (human liver cancer)
- DLD (colorectal cancer)
- Results:
Case Studies
A notable study investigated the neuroprotective effects of related oxadiazole compounds in animal models of epilepsy. The results suggested that compounds with similar structural motifs could modulate neurotransmitter levels and exhibit protective effects against oxidative stress . This insight highlights the potential for 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide in neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
